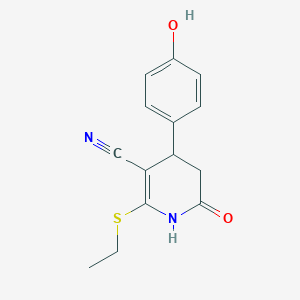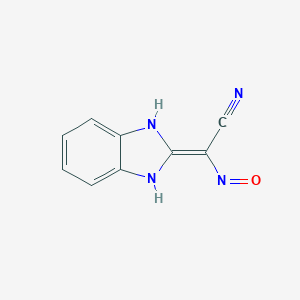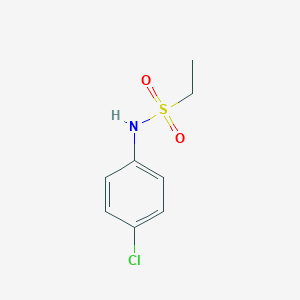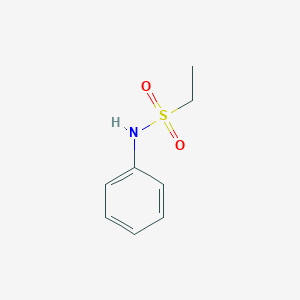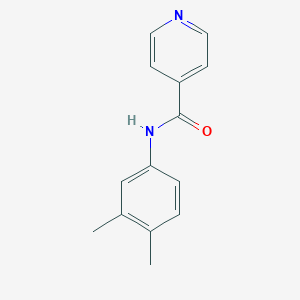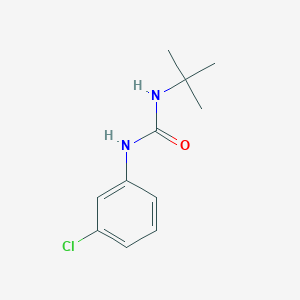
1-Tert-butyl-3-(3-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-3-(3-chlorophenyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as Chlorotoluron and has been used as a herbicide. However, in
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-3-(3-chlorophenyl)urea is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the compound.
Effets Biochimiques Et Physiologiques
1-Tert-butyl-3-(3-chlorophenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of acetylcholine in the brain, which can lead to a decrease in cognitive function. It has also been shown to have an effect on the nervous system, causing convulsions and other neurological symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Tert-butyl-3-(3-chlorophenyl)urea in lab experiments is its ability to inhibit enzyme activity. This can be useful in the development of drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. It can cause harm to the nervous system and other organs, making it difficult to use in certain experiments.
Orientations Futures
There are many future directions for the use of 1-Tert-butyl-3-(3-chlorophenyl)urea in scientific research. One potential direction is in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is in the study of enzyme inhibition and the development of new drugs for the treatment of various diseases. Overall, 1-Tert-butyl-3-(3-chlorophenyl)urea has many potential applications in scientific research and is an important compound for further study.
Méthodes De Synthèse
The synthesis of 1-Tert-butyl-3-(3-chlorophenyl)urea is a multistep process that involves the reaction of 3-chloroaniline with tert-butyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain 1-Tert-butyl-3-(3-chlorophenyl)urea in its pure form.
Applications De Recherche Scientifique
1-Tert-butyl-3-(3-chlorophenyl)urea has been widely used in scientific research for its potential applications in various fields. One of its main applications is in the study of enzyme inhibition. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can be useful in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
Numéro CAS |
414897-78-2 |
|---|---|
Nom du produit |
1-Tert-butyl-3-(3-chlorophenyl)urea |
Formule moléculaire |
C11H15ClN2O |
Poids moléculaire |
226.7 g/mol |
Nom IUPAC |
1-tert-butyl-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H2,13,14,15) |
Clé InChI |
YNEOHINYTJZRNL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)NC1=CC(=CC=C1)Cl |
SMILES canonique |
CC(C)(C)NC(=O)NC1=CC(=CC=C1)Cl |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



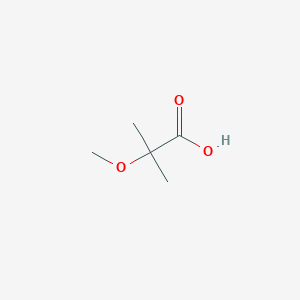

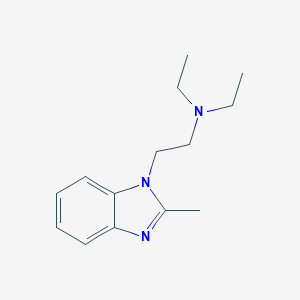
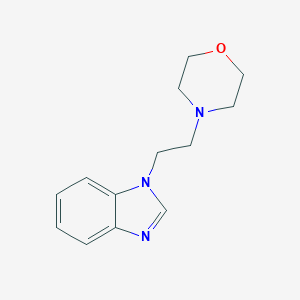
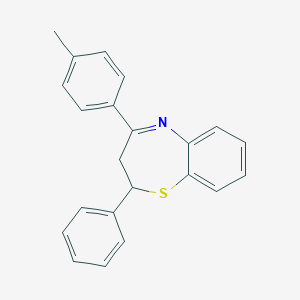
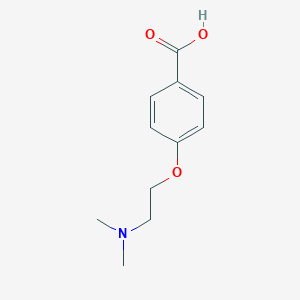
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
